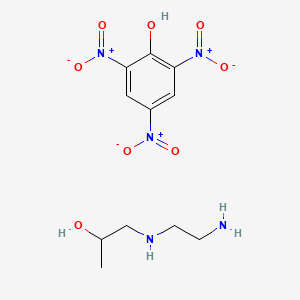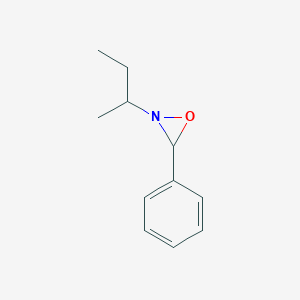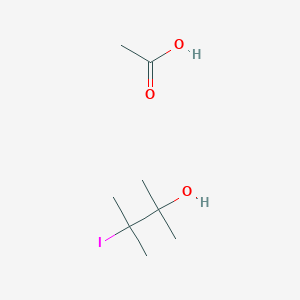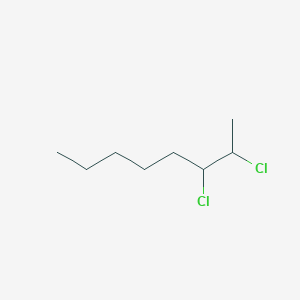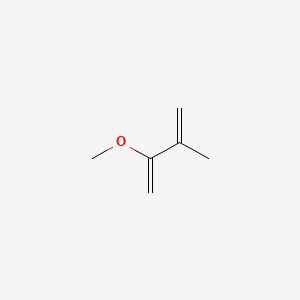
2-Methoxy-3-methylbuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methylbuta-1,3-diene is an organic compound with the molecular formula C6H10O. It is a colorless liquid with a boiling point of 102°C at 760 mmHg and a density of 0.793 g/cm³ . This compound is known for its unique structure, which includes a methoxy group and a conjugated diene system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbuta-1,3-diene can be synthesized through the reaction of methanol with 2-methyl-1-buten-3-yne . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where methanol and 2-methyl-1-buten-3-yne are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-3-methylbuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents such as bromine can be used for substitution reactions.
Major Products:
Oxidation: Methanal (formaldehyde) and 2-oxopropanal (pyruvaldehyde) are common products.
Reduction: The corresponding alkanes are formed.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxy-3-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-methylbuta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the conjugated diene system. This allows it to form adducts with electrophiles, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
2-Methyl-1,3-butadiene (Isoprene): Similar in structure but lacks the methoxy group.
2,3-Dimethyl-1,3-butadiene: Similar conjugated diene system but with additional methyl groups.
Uniqueness: 2-Methoxy-3-methylbuta-1,3-diene is unique due to the presence of the methoxy group, which imparts different chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
25408-63-3 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
2-methoxy-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C6H10O/c1-5(2)6(3)7-4/h1,3H2,2,4H3 |
Clé InChI |
CTUDRKGGAIDKSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


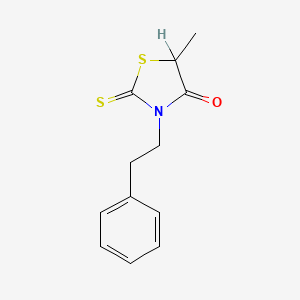

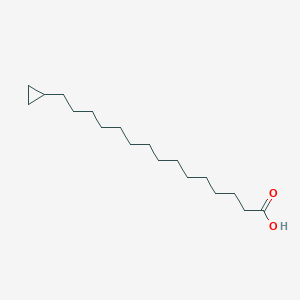
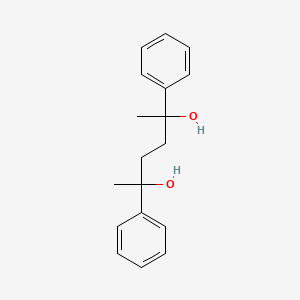
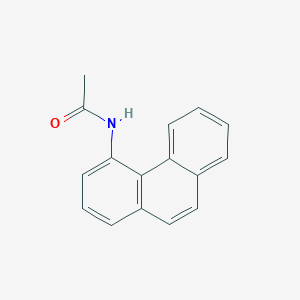
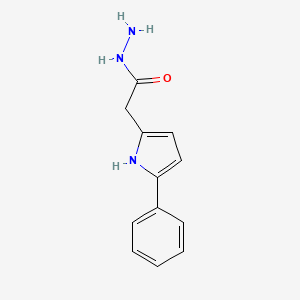
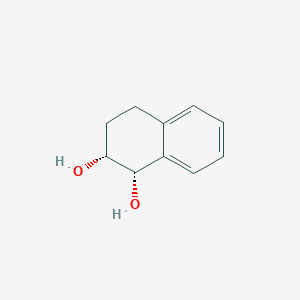
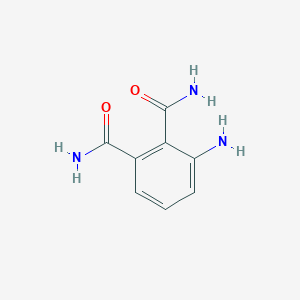
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
